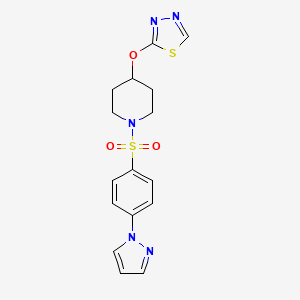
2-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an effective tool for researchers to study the mechanism of action, biochemical and physiological effects, and future directions of this compound.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that compounds based on 1,3,4-thiadiazole, often featuring sulfonyl and piperidine groups, possess significant antimicrobial properties. These compounds, including those linked with pyrazole moieties, have been synthesized and tested against a variety of microbial strains. The antimicrobial activity is attributed to the unique structural features of these compounds, which interact with bacterial and fungal targets, demonstrating pronounced efficacy against several pathogens (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002; V. Padmavathi, P. Thriveni, G. Sudhakar Reddy, D. Deepti, 2008).
Antitumor and Antiproliferative Activities
Compounds featuring the 1,3,4-thiadiazole scaffold, especially those modified with sulfonyl piperidine, have been explored for their antitumor and antiproliferative effects. These studies have identified several compounds within this class that show promising activity against various cancer cell lines, suggesting their potential as antitumor agents. The structural diversity of these compounds allows for targeted modifications to enhance their efficacy and specificity against cancer cells (M. Swapna, C. Premakumari, S. Reddy, A. Padmaja, V. Padmavathi, P. Kondaiah, N. S. Krishna, 2013; Samet Mert, A. S. Yaglıoglu, I. Demirtaş, R. Kasımoğulları, 2014).
Propiedades
IUPAC Name |
2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c22-26(23,15-4-2-13(3-5-15)21-9-1-8-18-21)20-10-6-14(7-11-20)24-16-19-17-12-25-16/h1-5,8-9,12,14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVOZIXVFBOSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

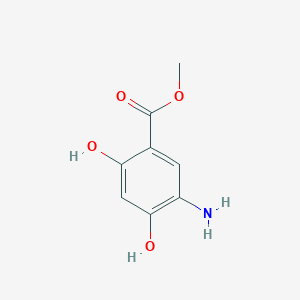
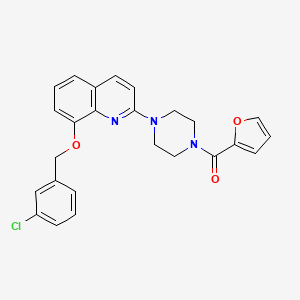
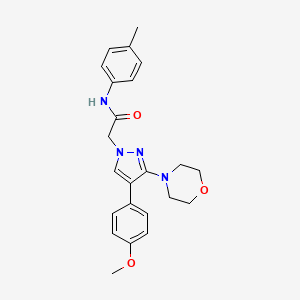
![6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2671204.png)



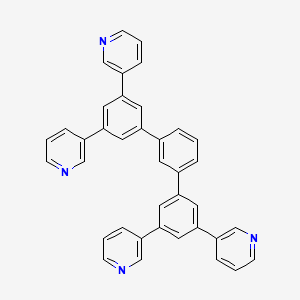
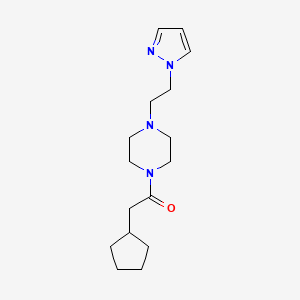
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2671216.png)
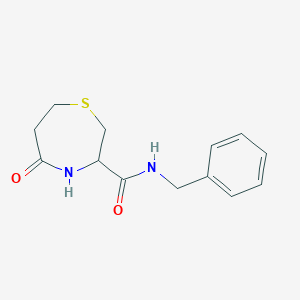
![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)
![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/no-structure.png)
